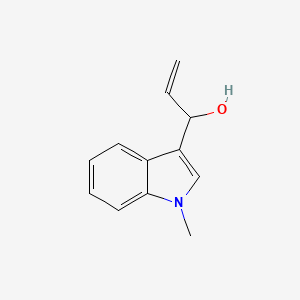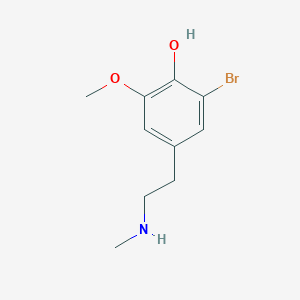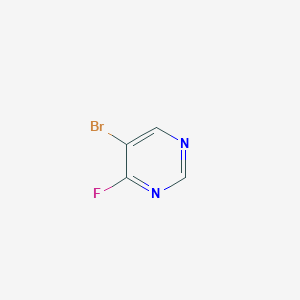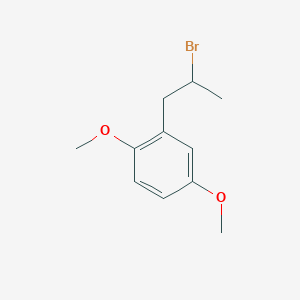
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine is an organic compound with the molecular formula C14H15NO It features a cyclopropane ring attached to a naphthalene moiety substituted with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of a naphthalene derivative. One common method includes the reaction of 2-methoxynaphthalene with a cyclopropanating agent such as diazomethane under acidic conditions. The reaction proceeds through the formation of a cyclopropyl carbocation intermediate, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyclopropane ring can be reduced to form a more stable cyclohexane derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products Formed
Oxidation: 2-(2-Formylnaphthalen-1-yl)cyclopropan-1-amine or 2-(2-Carboxynaphthalen-1-yl)cyclopropan-1-amine.
Reduction: 2-(2-Methoxynaphthalen-1-yl)cyclohexan-1-amine.
Substitution: Various N-alkyl or N-acyl derivatives of this compound.
科学研究应用
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The methoxy group and cyclopropane ring contribute to its binding affinity and selectivity. Pathways involved may include signal transduction cascades and gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine
- 2-(2-Methoxynaphthalen-1-yl)propane-1-amine
- 2-(2-Methoxynaphthalen-1-yl)butane-1-amine
Uniqueness
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interaction with biological targets.
属性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
2-(2-methoxynaphthalen-1-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-13-7-6-9-4-2-3-5-10(9)14(13)11-8-12(11)15/h2-7,11-12H,8,15H2,1H3 |
InChI 键 |
BXUWFDCOLNLBMW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CC3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)






